1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane
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Overview
Description
1-Bromo-4-(4-fluorophenyl)bicyclo[222]octane is an organic compound characterized by a bicyclic structure with a bromine atom and a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]octane derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 4-(4-fluorophenyl)bicyclo[2.2.2]octanol.
Oxidation: Formation of 4-(4-fluorophenyl)bicyclo[2.2.2]octanone.
Reduction: Formation of 4-(4-fluorophenyl)bicyclo[2.2.2]octane.
Scientific Research Applications
1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, influencing the compound’s overall stability and interaction with biological systems .
Comparison with Similar Compounds
1-Bromobicyclo[2.2.2]octane: Lacks the fluorophenyl group, making it less versatile in certain applications.
4-(4-Fluorophenyl)bicyclo[2.2.2]octane: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: 1-Bromo-4-(4-fluorophenyl)bicyclo[22The combination of these functional groups provides a unique platform for further chemical modifications and the development of novel compounds .
Properties
CAS No. |
61541-34-2 |
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Molecular Formula |
C14H16BrF |
Molecular Weight |
283.18 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16BrF/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10H2 |
InChI Key |
QVLZCNUPGDCCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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